Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate
Description
Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate is a pyrrolopyrrole derivative featuring tert-butyl ester groups at the 2- and 5-positions and a partially saturated bicyclic core. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drug candidates targeting protease inhibition or kinase modulation . Its tert-butyl groups enhance solubility in organic solvents, facilitating downstream functionalization .
Properties
IUPAC Name |
ditert-butyl 1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-15(2,3)21-13(19)17-7-11-9-18(10-12(11)8-17)14(20)22-16(4,5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGCMDQCAJYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Cyclization-Based Approaches
Multi-Component Cyclization
A three-component reaction involving sodium ethyl oxalacetate, an aldehyde, and a tert-butyl-protected amine has been employed for related pyrrolinone esters. For the target compound, substituting the aldehyde with a pyrrole derivative could enable the formation of the bicyclic core. For example:
- Reagents : Sodium ethyl oxalacetate, 3-pyrrolecarbaldehyde, tert-butylamine.
- Conditions : Reflux in ethanol for 12–24 hours.
- Mechanism : The reaction proceeds via a tandem Knoevenagel condensation and cyclization, forming the dihydropyrrolo[3,4-c]pyrrole skeleton. Subsequent esterification with di-tert-butyl dicarbonate (Boc anhydride) introduces the carboxylate groups.
Wittig Reaction-Mediated Annulation
The use of phosphorus ylides to construct fused pyrrole systems is documented in dihydrodipyrrolopyrazine syntheses. Adapting this method:
- Step 1 : React tert-butyl-protected pyrrolinone with triphenylphosphine and dimethyl acetylenedicarboxylate (DMAD) to generate a ylide intermediate.
- Step 2 : Intramolecular Wittig cyclization forms the bicyclic structure.
- Post-Cyclization : Oxidative aromatization under acidic conditions yields the saturated dihydropyrrolo[3,4-c]pyrrole system.
Protection and Functionalization
tert-Butoxycarbonyl (Boc) Protection
Boc groups are introduced to stabilize reactive amine sites during synthesis. A representative protocol involves:
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).
- Conditions : Stirring in dichloromethane (DCM) at 0°C for 2 hours, followed by room temperature for 12 hours.
- Yield : ~70–85% (extrapolated from analogous Boc protections in pyrrolo-pyrazoles).
Esterification
Carboxylate groups are installed via esterification of hydroxyl or carboxylic acid intermediates:
Hypothetical Synthetic Route
The following pathway synthesizes the target compound in four steps:
| Step | Description | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Formation of pyrrolo[3,4-c]pyrrole core | Sodium ethyl oxalacetate, 3-pyrrolecarbaldehyde, tert-butylamine, EtOH, reflux, 24 h | 55% |
| 2 | Boc protection of amine groups | Boc₂O, DMAP, DCM, 0°C to rt, 14 h | 78% |
| 3 | Esterification with tert-butanol | tert-Butanol, DCC, THF, reflux, 6 h | 65% |
| 4 | Purification | Column chromatography (petroleum ether/EtOAc 3:1) | 90% |
Critical Analysis of Methodologies
Cyclization Efficiency
- Multi-component reactions offer atom economy but may suffer from regioselectivity issues. Steric hindrance from tert-butyl groups could reduce cyclization rates, necessitating extended reaction times.
- Wittig-based annulation provides better control over ring formation but requires stringent anhydrous conditions and generates stoichiometric phosphine oxide waste.
Protecting Group Compatibility
Solvent and Temperature Optimization
Experimental Challenges and Solutions
Low Yields in Cyclization
Byproduct Formation
- Common byproducts : Partially protected intermediates or over-alkylated species.
- Solution : Employ gradient chromatography with mixed solvents (e.g., hexane/acetone) for better separation.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Substituents
Key Observations :
- The tert-butyl esters in the target compound and its analogues (e.g., Compound 26 ) improve solubility compared to carboxylic acid derivatives (e.g., 3,4-diphenylpyrrole ).
- Saturation of the core : The 4,6-dihydro structure in the target compound contrasts with the fully aromatic 1,4-dioxo derivatives (e.g., A-TB ), influencing electronic properties and reactivity.
Trends :
Functional Insights :
- Pharmaceutical relevance : The target compound’s tert-butyl esters are cleavable under acidic conditions, making it a versatile prodrug precursor .
- Optoelectronic performance : DPP derivatives (e.g., A-TB) exhibit strong absorption in the visible spectrum (λmax ~500–600 nm) due to extended conjugation .
Biological Activity
Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate is a complex organic compound with the molecular formula and a molecular weight of 310.39 g/mol. This compound features a bicyclic structure that includes both pyrrole and pyrrolo rings, contributing to its unique chemical properties and potential biological activities. It is classified as a pro-drug, necessitating metabolic activation within the body to exert its therapeutic effects.
Structural Characteristics
The compound's structure is characterized by:
- Bicyclic Framework : Incorporates pyrrole and pyrrolo groups.
- Carboxylate Functionalities : Present in its dicarboxylate form, which may influence its biological interactions.
- Tert-butyl Groups : These groups serve to enhance solubility and stability.
Research indicates that this compound interacts with various biological targets. Its mechanism of action may involve:
- Enzyme Inhibition : Potentially inhibiting specific enzymes that are crucial for cellular functions.
- Receptor Interaction : Engaging with cellular receptors to modulate physiological responses.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Similar compounds in the pyrrole family have shown efficacy against various pathogens:
- Gram-positive Bacteria : Research has indicated potential effectiveness against strains such as Staphylococcus aureus and Mycobacterium smegmatis.
- Minimum Inhibitory Concentrations (MIC) : For related pyrrole compounds, MIC values have been reported as low as 0.5 μg/mL against certain bacteria .
Case Studies and Research Findings
- Study on Antibacterial Activity :
- Antitumor Activity :
- Another research avenue explored the anticancer potential of pyrrole derivatives. Compounds similar to this compound showed promise in inhibiting tumor cell proliferation in vitro.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to other related compounds:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| This compound | 1894988-79-4 | - | Unique bicyclic structure with dicarboxylate groups |
| Tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate | 85838-94-4 | 0.90 | Contains a pyridine ring instead of pyrrole |
| Tert-butyl (4-aminobut-2-en-1-yl)carbamate | 1807939-98-5 | 0.87 | Features an amino group |
| Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | 55750-49-7 | 0.77 | Contains dioxo functionalities |
The structural uniqueness of di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole allows it to exhibit distinct chemical reactivity and biological properties compared to these similar compounds.
Q & A
Q. Advanced
- Polymer design : Incorporate the compound as a donor-acceptor unit in low-bandgap polymers. Monitor aggregation behavior via UV-Vis spectroscopy and grazing-incidence XRD .
- Electrochemical profiling : Cyclic voltammetry determines HOMO/LUMO levels. For example, tert-butyl groups stabilize HOMO by ~0.3 eV via steric shielding .
- Device testing : Fabricate organic solar cells (OSCs) and measure power conversion efficiency (PCE). Side-chain engineering (e.g., alkyl vs. aryl) impacts PCE by altering π-π stacking .
How can researchers mitigate side reactions during functionalization of the pyrrolo-pyrrole core?
Q. Advanced
- Protecting groups : Use tert-butyl esters to shield reactive carboxylates during bromination or cross-coupling .
- Regioselective catalysis : Pd-mediated Stille coupling selectively modifies brominated positions (e.g., 5-bromothiophene derivatives) .
- Reaction monitoring : LC-MS tracks intermediates in real-time, identifying byproducts like over-brominated species .
What are the best practices for computational modeling of electronic properties?
Q. Advanced
- DFT protocols : Use B3LYP/6-311G++(d,p) for accurate geometry optimization and NMR chemical shift prediction .
- NICS (Nucleus-Independent Chemical Shift) : Evaluate aromaticity of the pyrrole ring; negative NICS values indicate aromatic character .
- TD-DFT : Simulate UV-Vis spectra to correlate experimental absorption maxima with theoretical transitions .
How do substitution patterns influence biological activity in related pyrrole derivatives?
Basic
While the compound itself lacks FDA approval, structural analogs show:
- Antimicrobial activity : Methyl/ethyl esters enhance lipophilicity, improving membrane penetration .
- Anti-inflammatory effects : Electron-withdrawing groups (e.g., nitro) modulate COX-2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
